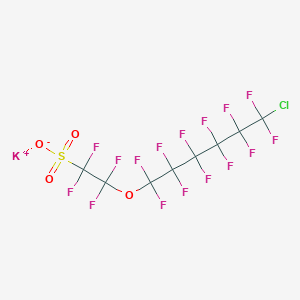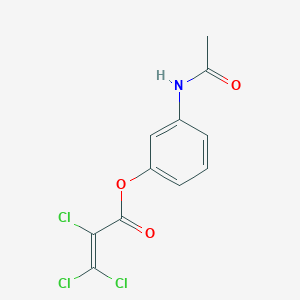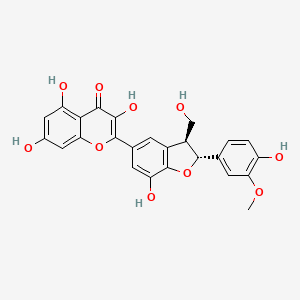
2,3-Dehydrosilychristin
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Dehydrosilychristin is a flavonolignan derived from silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). This compound is known for its potent antioxidant and free radical scavenging properties. It is structurally related to silychristin, another major component of silymarin, but with an additional double bond between the second and third carbon atoms in the flavonoid ring .
準備方法
2,3-Dehydrosilychristin can be synthesized through oxidative methods from silychristin. The process involves the use of organic bases and oxidizing agents. One common method includes the treatment of silychristin with hydrogen peroxide in the presence of a base such as sodium hydroxide. This reaction introduces a double bond between the second and third carbon atoms, converting silychristin to this compound .
The isolation of this compound from silymarin involves preparative chromatography techniques, such as high-performance liquid chromatography (HPLC), to separate and purify the desired product .
化学反応の分析
2,3-Dehydrosilychristin undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various halogenating agents for substitution reactions .
Oxidation: Treatment with hydrogen peroxide converts silychristin to this compound.
Reduction: Sodium borohydride can reduce the double bond in this compound, reverting it back to silychristin.
Substitution: Halogenating agents can introduce halogen atoms into the flavonoid ring, leading to various halogenated derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields this compound, while reduction can produce silychristin .
科学的研究の応用
2,3-Dehydrosilychristin has a wide range of scientific research applications due to its potent antioxidant and anti-inflammatory properties. In chemistry, it is used as a model compound to study the mechanisms of flavonoid oxidation and reduction. In biology, it is investigated for its ability to modulate cellular oxidative stress and inflammation .
In medicine, this compound is explored for its potential therapeutic effects in treating liver diseases, cancer, and cardiovascular diseases. Its ability to scavenge free radicals and inhibit oxidative damage makes it a promising candidate for drug development .
In industry, this compound is used in the formulation of dietary supplements and herbal remedies aimed at promoting liver health and overall well-being .
作用機序
The mechanism of action of 2,3-dehydrosilychristin involves its interaction with cellular antioxidant systems. It acts as a free radical scavenger, neutralizing reactive oxygen species (ROS) and preventing oxidative damage to cellular components. This compound also modulates the activity of various enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase .
At the molecular level, this compound targets signaling pathways related to inflammation and cell survival. It inhibits the activation of nuclear factor-kappa B (NF-κB), a key regulator of inflammatory responses, and enhances the expression of antioxidant genes .
類似化合物との比較
2,3-Dehydrosilychristin is structurally similar to other flavonolignans found in silymarin, such as silybin, isosilybin, and silydianin. it is unique due to the presence of the double bond between the second and third carbon atoms, which enhances its antioxidant and anti-inflammatory properties .
Silybin: The most abundant flavonolignan in silymarin, known for its hepatoprotective effects.
Isosilybin: An isomer of silybin with similar antioxidant properties.
Silydianin: Another component of silymarin with hepatoprotective and antioxidant activities.
Compared to these compounds, this compound exhibits greater potency in scavenging free radicals and modulating inflammatory responses .
特性
CAS番号 |
57499-41-9 |
|---|---|
分子式 |
C25H20O10 |
分子量 |
480.4 g/mol |
IUPAC名 |
3,5,7-trihydroxy-2-[(2R,3S)-7-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-2,3-dihydro-1-benzofuran-5-yl]chromen-4-one |
InChI |
InChI=1S/C25H20O10/c1-33-18-6-10(2-3-15(18)28)23-14(9-26)13-4-11(5-17(30)25(13)35-23)24-22(32)21(31)20-16(29)7-12(27)8-19(20)34-24/h2-8,14,23,26-30,32H,9H2,1H3/t14-,23+/m1/s1 |
InChIキー |
SFNRHEPTJDJBPD-FATZIPQQSA-N |
異性体SMILES |
COC1=C(C=CC(=C1)[C@H]2[C@@H](C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
正規SMILES |
COC1=C(C=CC(=C1)C2C(C3=C(O2)C(=CC(=C3)C4=C(C(=O)C5=C(C=C(C=C5O4)O)O)O)O)CO)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


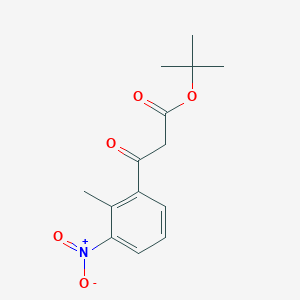

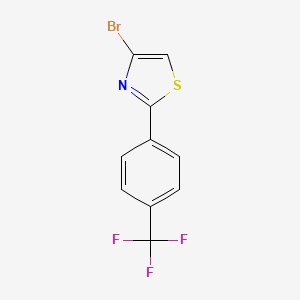


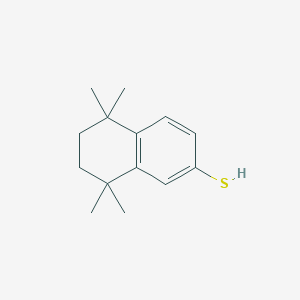

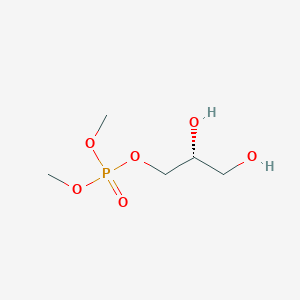
![(S)-3-((3aR,5R,6S,6aR)-6-(benzyloxy)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-5-yl)propane-1,2-diol](/img/structure/B12081412.png)

![[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]methanamine](/img/structure/B12081429.png)
![6-[(2-Amino-3-hydroxy-3-methylbutanoyl)oxymethyl]-9-methoxyphenazine-1-carboxylic acid](/img/structure/B12081433.png)
